molecular formula C7H17ClN2O2S B1149070 N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride CAS No. 166815-15-2

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride

Cat. No. B1149070
M. Wt: 228.74008
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride and related compounds often involves N-alkylation strategies to enhance selectivity for specific receptors or to create multifunctional agents for complex disease treatment. For instance, N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor ligands or multifunctional agents, demonstrating the versatile synthetic approaches employed to modify and optimize these compounds for varied scientific purposes (Canale et al., 2016).

Molecular Structure Analysis

The molecular and supramolecular structures of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride and its derivatives reveal significant insights into their chemical behavior and potential interactions. Studies have detailed the conformational differences and hydrogen bonding patterns that influence the overall stability and reactivity of these compounds. For example, investigations into N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have highlighted the impact of structural variations on their chemical and physical properties (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride encompasses a range of reactions, including nucleophilic aromatic substitutions and reactions leading to the formation of complex heterocyclic structures. Microwave-assisted synthesis methods have been employed to rapidly generate compounds with enhanced nerve growth factor-stimulating properties, demonstrating the compound's utility in neuroscience research (Williams et al., 2010).

Physical Properties Analysis

The physical properties of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride, such as melting points, solubility, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions. Detailed crystallographic analysis provides insights into the compound's solid-state structure, offering clues to its reactivity and interactions with other molecules. Studies focusing on the bond parameters, torsion angles, and hydrogen bonding patterns contribute to a deeper understanding of its physical characteristics and potential applications in material science and drug design.

Chemical Properties Analysis

Analyzing the chemical properties of N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride involves examining its reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives with diverse biological activities. Research into the synthesis and antimicrobial activity of derivatives against pathogens highlights the compound's versatility and potential for development into new therapeutic agents (Vinaya et al., 2009).

Scientific Research Applications

Physicochemical Properties and Stability

The novel antiarrhythmic agent L-691, 121, which contains the methanesulfonamide moiety, has been studied for its physicochemical properties, particularly focusing on its stability, solubility, and dissolution properties. This research provides insights into the development of intravenous and oral dosage forms for clinical use (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

Potential Gastrointestinal Motility Effects

A series of benzamide derivatives including the N-(piperidin-4-ylmethyl)methanesulfonamide moiety were synthesized and evaluated for their effect on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential applications in prokinetic therapies (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Selective Serotonin Receptor Ligand Development

Research into the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the identification of compounds with selective serotonin receptor (5-HT7) antagonist properties. These findings are significant for developing treatments for central nervous system (CNS) disorders (Canale et al., 2016).

Antimicrobial Potential in Agriculture

Sulfonamide derivatives, including those with piperidin-4-yl moieties, were synthesized and demonstrated significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This research highlights the potential use of these compounds in agricultural settings (Vinaya et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMIOSVDHHOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride

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